molecular formula C19H20ClFN2O B1327200 3-Chloro-5-fluoro-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898789-15-6

3-Chloro-5-fluoro-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1327200
CAS No.: 898789-15-6
M. Wt: 346.8 g/mol
InChI Key: JQVRQDVMQRTSBU-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20ClFN2O and a molecular weight of 346.8 g/mol. This compound has garnered significant attention in various fields of research and industry due to its unique properties.

Scientific Research Applications

3-Chloro-5-fluoro-3’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with 4-methylpiperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The final product is purified through crystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzophenone derivatives .

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-fluoro-4’-(4-methylpiperazinomethyl) benzophenone: This compound has a similar structure but differs in the position of the substituents.

    Other Benzophenone Derivatives: Various benzophenone derivatives with different substituents exhibit unique properties and applications.

Uniqueness

3-Chloro-5-fluoro-3’-(4-methylpiperazinomethyl) benzophenone stands out due to its specific combination of chloro, fluoro, and piperazinomethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-22-5-7-23(8-6-22)13-14-3-2-4-15(9-14)19(24)16-10-17(20)12-18(21)11-16/h2-4,9-12H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVRQDVMQRTSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643443
Record name (3-Chloro-5-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-15-6
Record name Methanone, (3-chloro-5-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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